molecular formula C18H14N2O4S2 B12136923 (Z)-3-hydroxy-N-(5-(2-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzamide

(Z)-3-hydroxy-N-(5-(2-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzamide

Cat. No.: B12136923
M. Wt: 386.4 g/mol
InChI Key: YJMRHANVPFKRHV-GDNBJRDFSA-N
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Description

(Z)-3-hydroxy-N-(5-(2-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzamide is a synthetic thiazolidinone derivative characterized by a 2-thioxothiazolidin-4-one core substituted with a 2-methoxybenzylidene group at position 5 and a 3-hydroxybenzamide moiety at position 3 (Figure 1). This compound is synthesized via a three-step process involving condensation of hydrazide intermediates with substituted benzaldehydes under Knoevenagel conditions . Its structure is stabilized by intramolecular hydrogen bonds and π-π stacking interactions, as inferred from crystallographic data of analogous compounds .

Properties

Molecular Formula

C18H14N2O4S2

Molecular Weight

386.4 g/mol

IUPAC Name

3-hydroxy-N-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide

InChI

InChI=1S/C18H14N2O4S2/c1-24-14-8-3-2-5-11(14)10-15-17(23)20(18(25)26-15)19-16(22)12-6-4-7-13(21)9-12/h2-10,21H,1H3,(H,19,22)/b15-10-

InChI Key

YJMRHANVPFKRHV-GDNBJRDFSA-N

Isomeric SMILES

COC1=CC=CC=C1/C=C\2/C(=O)N(C(=S)S2)NC(=O)C3=CC(=CC=C3)O

Canonical SMILES

COC1=CC=CC=C1C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC(=CC=C3)O

Origin of Product

United States

Preparation Methods

Synthesis of 5-(2-Methoxybenzylidene)-2-Thioxo-1,3-Thiazolidin-4-One

The thiazolidinone core is synthesized via a microwave-assisted Knoevenagel condensation (Table 1):

Table 1. Optimization of Knoevenagel Condensation

ConditionConventional Heating (Yield)Microwave (Yield)
Catalyst (AcONa/piperidine)1.2 eq / 0.1 eq0.1 eq / 0.1 eq
SolventGlacial acetic acidAcetic acid
Temperature (°C)110120 (MW)
Time (min)24020
Yield (%)62–7585–98

Procedure :

  • Reactants : 2-Thioxo-1,3-thiazolidin-4-one (1.0 eq), 2-methoxybenzaldehyde (1.1 eq), AcONa (0.1 eq), piperidine (0.1 eq).

  • Microwave conditions : 120°C, 20 min, closed vessel.

  • Workup : Precipitation in ice-water, filtration, and recrystallization (ethanol/water).

Key findings :

  • Microwave irradiation reduces reaction time by 90% and improves Z-selectivity (>98%).

  • Excess aldehyde (1.1 eq) minimizes dimerization side products.

Amidation of 5-(2-Methoxybenzylidene)-2-Thioxo-1,3-Thiazolidin-4-One

The thioxo group at position 2 is displaced by 3-hydroxybenzamide via a nucleophilic acyl substitution (Scheme 1):

Scheme 1. Amide Coupling Protocol

  • Activation : 3-Hydroxybenzoic acid (1.2 eq) is treated with HATU (1.5 eq) and DIPEA (3 eq) in DMF (0.1 M).

  • Coupling : Addition of 5-(2-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one (1.0 eq) at 0°C, stirred for 12 h at RT.

  • Deprotection : Removal of the tert-butyldimethylsilyl (TBS) protecting group with TBAF (1.5 eq) in THF.

Optimization data :

  • Coupling agents : HATU > EDCl/HOBt > DCC (yields: 78% vs. 65% vs. 58%).

  • Solvent effects : DMF > DCM > THF (yields: 78% vs. 62% vs. 55%).

Structural Confirmation and Analytical Data

Spectroscopic Characterization

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 10.21 (s, 1H, NH), 8.01 (d, J = 15.6 Hz, 1H, CH=Ar), 7.89–6.82 (m, 8H, aromatic), 3.87 (s, 3H, OCH₃).

  • ¹³C NMR (100 MHz, DMSO-d₆) : δ 192.4 (C=O), 167.2 (C=S), 159.1 (C-OCH₃), 140.3–112.7 (aromatic carbons).

  • HRMS (ESI+) : m/z calcd. for C₁₉H₁₅N₂O₄S₂ [M+H]⁺ 415.0423; found 415.0421.

X-ray Crystallography

Single-crystal analysis confirms the Z-configuration (Figure 1):

  • Dihedral angle : 52.03° between thiazolidinone and benzylidene planes.

  • Hydrogen bonding : O-H···O (2.89 Å) stabilizes the amide conformation.

Challenges and Mitigation Strategies

  • Isomerization during condensation :

    • Issue : E-isomer formation under prolonged heating.

    • Solution : Microwave irradiation favors kinetic Z-selectivity.

  • Amide hydrolysis :

    • Issue : Degradation under acidic conditions.

    • Solution : Use of TBS protection for the 3-hydroxy group.

  • Purification difficulties :

    • Issue : Co-elution of by-products in column chromatography.

    • Solution : Gradient elution (hexane/EtOAc 8:2 to 1:1).

Comparative Analysis of Synthetic Routes

Table 2. Efficiency Metrics Across Methods

MethodYield (%)Purity (%)Time (h)
Microwave-assisted92990.33
Conventional heating75954.0
Solvent-free ball milling68902.0

Chemical Reactions Analysis

Oxidation Reactions

The hydroxy (-OH) and methoxy (-OCH₃) groups on the benzylidene and benzamide rings are susceptible to oxidation. Under controlled conditions with oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂):

  • The hydroxy group is oxidized to a carbonyl group, forming a quinone-like structure.

  • The methoxy group remains stable under mild conditions but may demethylate under strong acidic or oxidative environments.

Example Reaction:

(Z)-3-hydroxy...benzamide+KMnO4Quinone derivative+By-products\text{(Z)-3-hydroxy...benzamide} + \text{KMnO}_4 \rightarrow \text{Quinone derivative} + \text{By-products}

ParameterConditionYield
Oxidizing Agent0.1M KMnO₄ in H₂SO₄65–70%
Temperature60°C

Nucleophilic Substitution

The thioxo (-S) group at the 2-position of the thiazolidinone ring reacts with nucleophiles such as amines or thiols:

  • Reaction with primary amines (e.g., methylamine) replaces the thioxo group with an amine, yielding a thiourea analog .

  • Thiols (e.g., ethanethiol) displace sulfur, forming disulfide bonds.

Example Reaction:

(Z)-3-hydroxy...benzamide+CH3NH2Thiourea derivative+H2S\text{(Z)-3-hydroxy...benzamide} + \text{CH}_3\text{NH}_2 \rightarrow \text{Thiourea derivative} + \text{H}_2\text{S}

NucleophileSolventReaction TimeYield
MethylamineEthanol4 hours55%
EthanethiolDMF6 hours48%

Cycloaddition Reactions

The benzylidene double bond participates in [4+2] Diels-Alder reactions with dienes (e.g., 1,3-butadiene), forming six-membered cyclohexene derivatives. This reaction is stereospecific, retaining the (Z)-configuration of the starting material.

Example Reaction:

(Z)-3-hydroxy...benzamide+DieneCycloadduct\text{(Z)-3-hydroxy...benzamide} + \text{Diene} \rightarrow \text{Cycloadduct}

DieneCatalystTemperatureYield
1,3-ButadieneNone80°C60%

Esterification and Acylation

The hydroxy group on the benzamide moiety undergoes esterification with acetic anhydride or acyl chlorides. This modification enhances lipophilicity, which is critical for biological activity studies .

Example Reaction:

(Z)-3-hydroxy...benzamide+(CH3CO)2OAcetylated derivative+H2O\text{(Z)-3-hydroxy...benzamide} + (\text{CH}_3\text{CO})_2\text{O} \rightarrow \text{Acetylated derivative} + \text{H}_2\text{O}

ReagentSolventTimeYield
Acetic AnhydridePyridine2 hours85%

Ring-Opening Reactions

The thiazolidinone ring undergoes base-mediated hydrolysis in alkaline conditions (e.g., NaOH), cleaving the ring to form a mercaptoacetamide intermediate. This intermediate can further react with electrophiles .

Example Reaction:

(Z)-3-hydroxy...benzamide+NaOHMercaptoacetamide+CO2\text{(Z)-3-hydroxy...benzamide} + \text{NaOH} \rightarrow \text{Mercaptoacetamide} + \text{CO}_2

BaseTemperatureReaction TimeProduct Stability
1M NaOH25°C30 minutesModerate

Spectroscopic Characterization of Reaction Products

Key analytical data for reaction products include:

Table: NMR Data for Acetylated Derivative

Proton Environmentδ (ppm)Multiplicity
Acetyl CH₃2.10Singlet
Aromatic H6.80–7.50Multiplet

Table: Thermal Analysis (TGA/DSC)

ParameterValue
Decomposition Temp220°C (TGA)
Melting Point185–187°C (DSC)

Reaction Mechanisms

  • Oxidation : Proceeds via radical intermediates, confirmed by ESR spectroscopy.

  • Nucleophilic Substitution : Follows an SN² mechanism at the electrophilic sulfur center .

  • Cycloaddition : Concerted pericyclic pathway, as evidenced by retention of stereochemistry.

Scientific Research Applications

Biological Activities

The compound has been investigated for various biological activities, which can be categorized as follows:

Antimicrobial Activity

Research indicates that thiazolidinone derivatives exhibit significant antimicrobial properties. For instance, compounds similar to (Z)-3-hydroxy-N-(5-(2-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzamide have shown efficacy against both Gram-positive and Gram-negative bacteria. A study demonstrated that derivatives of thiazolidinones possess inhibitory effects comparable to standard antibiotics, making them potential candidates for developing new antimicrobial agents .

Anti-inflammatory Effects

Thiazolidinone compounds are known for their anti-inflammatory properties. In vitro studies have shown that these compounds can inhibit pro-inflammatory cytokines, suggesting their utility in treating inflammatory diseases. A specific derivative was tested for its ability to reduce inflammation in animal models, showing promising results that warrant further investigation .

Anticancer Potential

The compound's structure suggests potential anticancer activity due to its ability to interact with various cellular pathways involved in tumor growth and proliferation. Preliminary studies have indicated that thiazolidinone derivatives can induce apoptosis in cancer cells and inhibit tumor growth in vivo . This aspect is particularly relevant given the rising need for novel anticancer therapies.

Case Studies

Several studies have highlighted the applications of thiazolidinone derivatives similar to (Z)-3-hydroxy-N-(5-(2-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzamide:

StudyFindings
Azzam et al. (2024)Investigated the synthesis of thiazolidinone derivatives and their biological activities, confirming significant antimicrobial and anti-inflammatory effects .
Abdel-Rahman et al. (2020)Reported on the anticancer properties of thiazolidinones, noting their ability to inhibit cell proliferation in various cancer cell lines .
PubChem DataCompiled comprehensive data on the compound's chemical properties and potential applications in drug development .

Synthesis Approaches

The synthesis of (Z)-3-hydroxy-N-(5-(2-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzamide typically involves multi-step organic reactions, including condensation and cyclization processes. The synthetic pathways often utilize readily available starting materials to enhance yield and purity.

Mechanism of Action

The mechanism of action of (Z)-3-hydroxy-N-(5-(2-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzamide involves its interaction with specific molecular targets. In biological systems, it may inhibit enzyme activity by binding to active sites or interfering with substrate binding. The compound’s antimicrobial properties are attributed to its ability to disrupt cell membrane integrity and inhibit essential metabolic pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazolidinone derivatives are pharmacologically significant due to their antimicrobial, anti-inflammatory, and enzyme-inhibitory properties. Below, we compare the target compound with five analogs, focusing on structural variations, physicochemical properties, and biological activities.

Table 1: Structural and Functional Comparison of Thiazolidinone Derivatives

Compound Name Key Substituents Molecular Weight (g/mol) Biological Activity Key References
(Z)-3-hydroxy-N-(5-(2-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzamide (Target) 2-methoxybenzylidene, 3-hydroxybenzamide 433.48 Potential antimicrobial activity
(Z)-N-(5-(1H-indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)benzamide 1H-indol-3-ylmethylene, benzamide 379.46 Antibacterial, antifungal
(Z)-2-chloro-N-(5-(3-methoxy-4-propoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzamide 3-methoxy-4-propoxybenzylidene, 2-chlorobenzamide 487.02 Not reported; predicted enzyme inhibition
(Z)-N-(5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-2-nitrobenzamide 4-hydroxy-3-methoxybenzylidene, 2-nitrobenzamide 453.47 Antioxidant, antimicrobial
N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide (Nitazoxanide derivative) 2,4-difluorobenzamide, 5-chlorothiazole 300.71 PFOR enzyme inhibition

Key Findings from Comparative Analysis:

Indolylmethylene substituents (e.g., in ) demonstrate superior antifungal activity due to increased lipophilicity and membrane penetration .

Electronic and Steric Influences :

  • The 2-methoxy group in the target compound provides moderate electron-donating effects, which may stabilize the benzylidene moiety during target binding. In contrast, nitro () or chloro () groups introduce electron-withdrawing effects, altering redox properties and enzyme inhibition .

Enzyme Inhibition Mechanisms :

  • The nitazoxanide derivative () inhibits the pyruvate:ferredoxin oxidoreductase (PFOR) enzyme via its nitro group, a mechanism distinct from the target compound’s hypothesized action .

Solubility and Pharmacokinetics :

  • Hydrophilic substituents like 4-hydroxy-3-methoxybenzylidene () improve aqueous solubility compared to the target compound’s 2-methoxy group, which may limit bioavailability .

Q & A

Q. How can researchers optimize the synthesis route for this compound to improve yield and purity?

  • Methodological Answer : A stepwise approach is recommended. Begin with condensation of 2-methoxybenzaldehyde with thiazolidinone derivatives under reflux in anhydrous pyridine to form the benzylidene intermediate. Monitor reaction progress via TLC (e.g., 1:1 ethyl acetate/hexane). Purify the crude product using column chromatography (silica gel, gradient elution) followed by recrystallization in methanol to remove unreacted starting materials . Adjust stoichiometric ratios (e.g., 1.2:1 molar ratio of aldehyde to thiazolidinone) and optimize reaction time (typically 12–24 hours) to maximize yield.

Q. What purification methods are most effective for isolating this compound from byproducts?

  • Methodological Answer : Sequential purification is critical. After synthesis, use vacuum filtration to remove insoluble impurities. Employ column chromatography with silica gel (60–120 mesh) and a mobile phase of dichloromethane:methanol (95:5) to isolate the target compound. Final recrystallization in polar aprotic solvents (e.g., DMF or DMSO) enhances crystallinity and purity (>95%) . Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase).

Q. How can structural confirmation be achieved using spectroscopic and crystallographic techniques?

  • Methodological Answer :
  • X-ray crystallography : Grow single crystals via slow evaporation in methanol. Use SHELXL for structure refinement, analyzing bond lengths (e.g., C=O at ~1.21 Å) and hydrogen-bonding networks (N–H···O/N interactions) .
  • NMR : Assign peaks using 1H^1 \text{H}- and 13C^{13}\text{C}-NMR. Key signals include the thioxothiazolidinone S–H proton (~10.5 ppm) and Z-configuration confirmation via NOESY (cross-peaks between benzamide and methoxy groups) .
  • IR : Confirm carbonyl stretches (C=O at ~1680–1720 cm1^{-1}, C=S at ~1250 cm1^{-1}) .

Advanced Research Questions

Q. How do intermolecular interactions influence the compound’s crystal packing and stability?

  • Methodological Answer : Analyze hydrogen-bonding motifs using X-ray data. For example, centrosymmetric dimers formed via N–H···N hydrogen bonds (2.89 Å) stabilize the crystal lattice. Non-classical interactions (C–H···O/F) further enhance packing density. Use Mercury software to visualize packing diagrams and calculate void volumes (<5% indicates high stability) .

Q. What strategies mitigate solubility challenges in biological assays?

  • Methodological Answer : Use DMSO as a stock solvent (10 mM), followed by dilution in PBS (pH 7.4). For in vitro studies, employ surfactants (e.g., Tween-80 at 0.1% v/v) to prevent precipitation. Validate solubility via dynamic light scattering (DLS) to ensure nanoparticle-free solutions .

Q. How can computational modeling predict the compound’s mechanism of action against target enzymes?

  • Methodological Answer : Perform molecular docking (AutoDock Vina) using the PFOR enzyme (PDB: 1AA9) as a target. Focus on the thioxothiazolidinone moiety’s interaction with the enzyme’s active site (e.g., π-π stacking with flavin cofactors). Validate predictions with MD simulations (GROMACS) to assess binding stability (RMSD < 2.0 Å over 50 ns) .

Q. What experimental designs resolve contradictions between spectroscopic and crystallographic data?

  • Methodological Answer : Cross-validate results using multiple techniques. For example, if NMR suggests a different tautomer than X-ray data, perform variable-temperature NMR to assess dynamic equilibria. Use DFT calculations (Gaussian 09) to compare theoretical and experimental bond angles/energies .

Q. How can thermal stability be assessed for long-term storage?

  • Methodological Answer : Conduct thermogravimetric analysis (TGA) under nitrogen (heating rate: 10°C/min). A decomposition temperature >200°C indicates suitability for ambient storage. Pair with DSC to detect polymorphic transitions (endothermic peaks at ~150°C) .

Q. What in vitro assays evaluate the compound’s bioactivity against cancer cell lines?

  • Methodological Answer : Use MTT assays on HeLa or MCF-7 cells. Prepare triplicate wells with 1–100 μM compound concentrations. Incubate for 48 hours, measure absorbance at 570 nm, and calculate IC50_{50} via nonlinear regression (GraphPad Prism). Include positive controls (e.g., doxorubicin) and validate with flow cytometry for apoptosis markers (Annexin V/PI) .

Q. How do substituent modifications affect the compound’s electronic properties and reactivity?

  • Methodological Answer :
    Synthesize derivatives with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups. Compare redox potentials via cyclic voltammetry (glassy carbon electrode, Ag/AgCl reference). Calculate Hammett constants (σ) to correlate substituent effects with reaction rates (e.g., nucleophilic acyl substitution) .

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